
Lumazine
Overview
Description
Lumazine, a nitrogen-containing heterocycle, is a significant bio-precursor in living cells. It was first isolated from the European red wood ant, Formica polyctena, in 1967. This compound is found in various natural products exhibiting intriguing bioactivities, including bactericidal activity and inhibition of specific enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lumazine can be synthesized through a versatile and straightforward total synthesis method. One approach involves the condensation of guanosine triphosphate (GTP) with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by this compound synthase, to yield modified this compound. This this compound motif undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin .
Industrial Production Methods: Industrial production of this compound often involves recombinant techniques. This compound synthase, the enzyme responsible for its synthesis, can be produced recombinantly in a high-yield and cost-effective manner. This advancement has allowed detailed characterization and modification of this compound synthase to yield useful nanocompartments .
Chemical Reactions Analysis
Types of Reactions: Lumazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-derived peptides.
Reduction: Reduction reactions can modify the this compound scaffold.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products:
Oxidation: this compound-derived peptides with modified bioactivities.
Reduction: Reduced this compound derivatives with altered chemical properties.
Substitution: Substituted this compound compounds with diverse functional groups.
Scientific Research Applications
Nanotechnology and Vaccine Development
Lumazine Synthase as a Protein Cage
This compound synthase has been extensively studied for its potential as a protein cage for delivering antigens in vaccine formulations. The protein's ability to form highly symmetric nanoparticles makes it an ideal scaffold for vaccine development. Research indicates that this compound synthase can be genetically engineered to display multiple peptide motifs or protein domains on its surface, enhancing its utility in vaccine design .
Case Study: Antigen Delivery System
A study demonstrated the effectiveness of this compound synthase protein cages in delivering ovalbumin peptides to dendritic cells. This approach not only facilitated antigen presentation but also induced specific T cell proliferation both in vitro and in vivo. The findings suggest that this compound synthase can serve as a novel carrier for dendritic cell-based vaccines, potentially improving immune responses against various pathogens .
Advantages of this compound Synthase in Vaccines
- Biocompatibility : this compound synthase is biocompatible and biodegradable, making it suitable for clinical applications.
- Controlled Antigen Presentation : The genetic engineering of this compound allows for precise control over the ratio of antigens to carriers.
- Scalability : Production in Escherichia coli offers a cost-effective method for generating these protein cages at scale .
Drug Discovery: Targeting Mycobacterial Infections
Recent research has identified this compound synthase as a promising target for developing new antimycobacterial agents. The enzyme plays a crucial role in the riboflavin biosynthesis pathway within Mycobacterium tuberculosis, making it an attractive target for drug development .
Case Study: Antimycobacterial Agents
A study validated the potential of targeting this compound synthase (RibH) as a means to inhibit the growth of Mycobacterium tuberculosis. By disrupting riboflavin biosynthesis, researchers aim to develop effective treatments against tuberculosis, which remains a significant global health challenge .
Summary of Applications
The following table summarizes key applications of this compound:
Mechanism of Action
Lumazine exerts its effects through various mechanisms:
Molecular Targets: this compound targets enzymes involved in riboflavin biosynthesis, such as this compound synthase and riboflavin synthase.
Pathways Involved: The compound participates in the riboflavin biosynthetic pathway, starting from guanosine triphosphate and leading to the production of riboflavin and flavin adenine dinucleotide (FAD), essential for various metabolic redox reactions
Comparison with Similar Compounds
Riboflavin: A direct product of lumazine dismutation, essential for metabolic reactions.
6-Hydroxythis compound: A strong competitive inhibitor of xanthine oxidase.
Asteropterin: Inhibits cathepsin B, a cancer biomarker.
Uniqueness of this compound: this compound’s unique structural properties and its role as a precursor in riboflavin biosynthesis distinguish it from other similar compounds. Its ability to form this compound-derived peptides with diverse bioactivities further highlights its uniqueness .
Biological Activity
Lumazine, a pteridine derivative, plays a significant role in various biological processes, particularly in the biosynthesis of riboflavin (vitamin B2). This article explores the biological activity of this compound, focusing on its enzymatic functions, potential therapeutic applications, and structural characteristics.
Overview of this compound
This compound is an essential compound in the riboflavin biosynthetic pathway, serving as a precursor for the synthesis of riboflavin in various organisms, including bacteria and plants. The enzyme this compound synthase catalyzes the condensation of specific substrates to form this compound, which is subsequently converted to riboflavin. This pathway is critical for cellular metabolism and energy production.
Enzymatic Role and Mechanism
This compound Synthase Functionality
This compound synthase (LS) is a key enzyme in the riboflavin biosynthesis pathway. It catalyzes the conversion of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione into this compound. The enzyme functions as a homopentamer and exhibits unique structural features that facilitate substrate binding and catalysis.
Structural Characteristics
The crystal structures of this compound synthases from various organisms have been elucidated, revealing insights into their active sites and quaternary structures. For instance:
- Bacillus anthracis : The structure shows icosahedral symmetry and specific active site features that are conserved across different species .
- Mycobacterium tuberculosis : Studies have demonstrated that this compound synthase can be targeted for drug design due to its essential role in bacterial growth .
Antimycobacterial Properties
Recent studies have identified this compound synthase as a promising target for developing antimycobacterial agents against Mycobacterium tuberculosis (M. tb). Researchers employed high-throughput screening to identify compounds that inhibit LS activity, demonstrating potent antimycobacterial effects. Notably:
- CRISPRi-based Gene Knockdown : This method was used to create M. tb strains with reduced expression of the ribH gene, confirming that this compound synthase is essential for bacterial viability .
- Inhibition Studies : Compounds identified through molecular docking studies showed high binding affinity to this compound synthase and enhanced the efficacy of existing anti-TB drugs like isoniazid and rifampicin .
Non-Invasive Detection Applications
A derivative of this compound has shown potential for non-invasive detection of dimethyl sulfoxide (DMSO) concentrations. This application could significantly impact pharmaceutical monitoring and drug uptake studies:
- Spectroscopic Analysis : Researchers found that variations in DMSO concentration affected the absorption and emission spectra of this compound derivatives, suggesting their utility in real-time monitoring applications .
Data Tables
Case Studies
-
Targeting this compound Synthase in Mycobacterium tuberculosis
- A study utilized CRISPRi to knock down the ribH gene in M. tb, demonstrating that this compound synthase is critical for bacterial survival under nutrient-limited conditions. The identification of three compounds with high antimycobacterial activity suggests a new avenue for TB treatment development.
-
Spectroscopic Properties of this compound Derivatives
- Research conducted by Brno University highlighted how varying water concentrations in DMSO affected the spectral properties of this compound derivatives, paving the way for non-invasive detection methods in clinical settings.
Q & A
Basic Research Questions
Q. What is the biochemical role of lumazine synthase (LS) in riboflavin biosynthesis?
this compound synthase catalyzes the condensation of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribitylthis compound (DMBRL). This reaction represents the penultimate step in riboflavin biosynthesis, with the final step involving riboflavin synthase converting two DMBRL molecules into riboflavin and a pyrimidinedione byproduct . Methodologically, enzyme activity is assayed via spectrophotometric monitoring of reaction intermediates, often coupled with HPLC validation .
Q. How does the quaternary structure of this compound synthase vary across species?
LS exhibits structural polymorphism: bacterial LS (e.g., Mycobacterium tuberculosis) typically forms pentamers (~90 kDa), while hyperthermophiles (e.g., Aquifex aeolicus) assemble into icosahedral capsids (60-subunit, ~1 MDa). Structural determination relies on X-ray crystallography (e.g., 1.6 Å resolution for A. aeolicus LS) and cryo-EM (2.33 Å resolution for Brucella LS) . Comparative studies highlight conserved active-site residues (e.g., Arg128) but divergent symmetry-related interfaces influencing oligomerization .
Q. What experimental techniques are used to purify and validate this compound synthase?
Standard protocols involve affinity chromatography (e.g., His-tag purification), followed by size-exclusion chromatography (SEC) to isolate oligomeric states. SDS-PAGE confirms monomeric purity (~16 kDa), while SEC-MALS or analytical ultracentrifugation validates native oligomeric mass . Activity assays using DMBRL as a substrate and kinetic monitoring (e.g., UV-Vis at 400 nm) verify enzymatic functionality .
Advanced Research Questions
Q. How can structural data (e.g., X-ray crystallography) guide the design of LS inhibitors?
High-resolution structures (e.g., M. tuberculosis LS at 2.0 Å, PDB:2C97) enable rational drug design by mapping inhibitor-binding pockets. Docking studies (e.g., GOLD software) and molecular dynamics (MD) simulations optimize ligand interactions with conserved residues (e.g., Arg128, Glu136). For example, purinetrione inhibitors show sub-μM affinity via hydrogen bonding with the phosphate-binding loop . Validation includes isothermal titration calorimetry (ITC) for binding constants and enzymatic inhibition assays .
Q. What methodologies resolve contradictions in LS inhibitor specificity across homologous enzymes?
Discrepancies (e.g., inhibitors active against M. tuberculosis LS but not Schizosaccharomyces pombe LS) require comparative structural analysis and mutagenesis. For instance, substituting Gln141 in M. tuberculosis LS with Glu (as in Bacillus subtilis) alters charge complementarity, reducing inhibitor affinity. Kinetic profiling (kcat/KM) and ITC quantify species-specific binding differences .
Q. How do cryo-EM and MD simulations address dynamic behavior in LS assemblies?
Cryo-EM pipelines (e.g., RELION) resolve flexible icosahedral capsids by iterative 3D classification, while MD simulations (e.g., 1000 ps trajectories) reveal ligand stability in binding pockets. For example, simulations of M. tuberculosis LS with inhibitor 70 (PDB:2VI5) show retained hydrogen bonds (RMSD ~0.7 Å), confirming static active-site interactions despite global flexibility .
Q. What strategies improve this compound-based photodynamic therapy (PDT) efficacy?
this compound’s PDT potential hinges on triplet-state electron transfer to DNA (Type I) or oxygen (Type II). Fluorescence anisotropy spectroscopy quantifies quenching by aqueous solutions (e.g., KI), while time-resolved spectroscopy measures excited-state lifetimes (>2 ns). Optimizing heavy-atom effects (e.g., bromination) enhances singlet oxygen yield for Type II dominance .
Q. Methodological Resources
- Structural Analysis : X-ray crystallography (PDB:2C97, 1KYY), cryo-EM (EMDB:XXXX) .
- Inhibitor Design : Virtual screening (ZINC database), GOLD docking, MMFF94s force-field minimization .
- Kinetic Assays : Spectrophotometric monitoring (400 nm), ITC for Kd determination .
- Computational Tools : MD simulations (AMBER, GROMACS), hydrogen bond analysis (VMD) .
Properties
IUPAC Name |
1H-pteridine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEUUXMDVNYCAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060068 | |
Record name | Lumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-21-8 | |
Record name | Lumazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lumazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pteridinedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pteridine-2,4-diol monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LUMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260MF9U4WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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